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molecular formula C8H5F3O2 B2768122 2-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 210039-65-9

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B2768122
M. Wt: 190.121
InChI Key: BXQPCQLNANMZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796306B2

Procedure details

To a mixture of 4.91 g of 4-(trifluoromethyl)phenol and 68 ml of trifluoroacetic acid was gradually added 4.67 g of hexamethylenetetramine at room temperature. This mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature, then 35 ml of water and 19 ml of 50% sulfuric acid were added to the reaction mixture, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was extracted three times with diethyl ether. The organic layers were combined and sequentially washed with 5 M hydrochloric acid and water. The organic layer was dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.7 g of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.FC(F)(F)[C:14](O)=[O:15].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O>O>[OH:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:8][C:7]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
68 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with diethyl ether
WASH
Type
WASH
Details
sequentially washed with 5 M hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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